![molecular formula C12H19NO3 B1474193 (2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol CAS No. 1604272-60-7](/img/structure/B1474193.png)
(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol
描述
(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol, also known as 2-Dimethylaminopropanol (DMAP), is an organic compound with a wide variety of applications in scientific research. It is used as a catalyst for the synthesis of various organic molecules, as a reagent for the synthesis of amines and alcohols, and as a tool for the study of enzymatic reactions. DMAP is also used in the study of biochemical and physiological effects, as well as in the development of new drugs. In
科学研究应用
DMAP is widely used in scientific research due to its versatility and wide range of applications. It is used as a catalyst in the synthesis of various organic molecules, such as amines, alcohols, and carboxylic acids. It is also used as a reagent in the synthesis of amines and alcohols. In addition, DMAP is used as a tool to study enzymatic reactions, as well as biochemical and physiological effects.
作用机制
The mechanism of action of DMAP is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as carboxylic acids, to form amides. In addition, DMAP is able to react with alcohols to form ethers. This mechanism of action allows DMAP to be used in the synthesis of a wide variety of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAP are not well understood. However, it has been suggested that DMAP may have some antioxidant activity, as well as some anti-inflammatory and antifungal properties. In addition, DMAP has been shown to have some inhibitory effects on enzymes involved in the metabolism of drugs, such as cytochrome P450.
实验室实验的优点和局限性
The use of DMAP in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also easy to use. In addition, it is a mild reagent and does not produce toxic by-products. However, there are some limitations to the use of DMAP in laboratory experiments. For example, it can be difficult to remove the DMAP from the reaction mixture, and it is also not very soluble in water.
未来方向
There are several potential future directions for the use of DMAP in scientific research. One potential direction is the development of new drugs based on the biochemical and physiological effects of DMAP. Another potential direction is the development of new methods for the synthesis of organic molecules using DMAP as a catalyst. In addition, further research into the mechanism of action of DMAP could lead to the development of new enzymatic reactions. Finally, the use of DMAP in the study of biochemical and physiological effects could lead to the development of new therapeutic agents.
属性
IUPAC Name |
(2R)-2-[(2,4-dimethoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(8-14)13-7-10-4-5-11(15-2)6-12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLHOOXNJBAXCD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



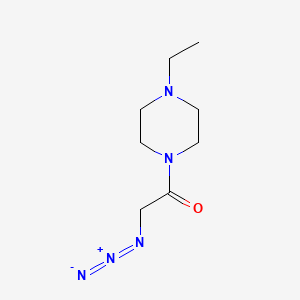
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)
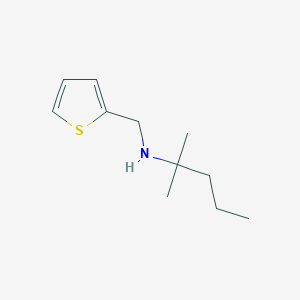


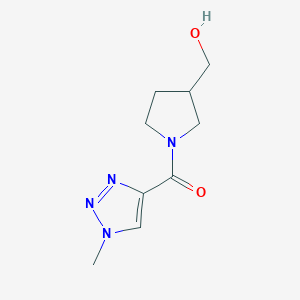
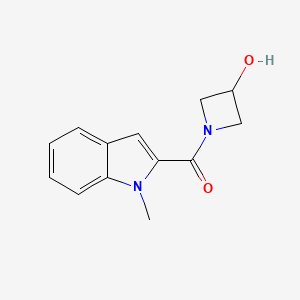
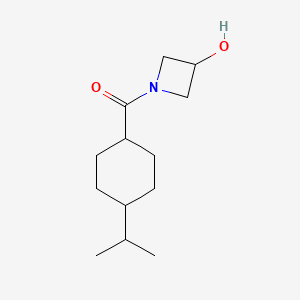

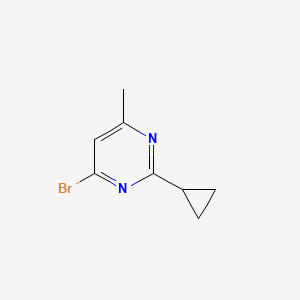
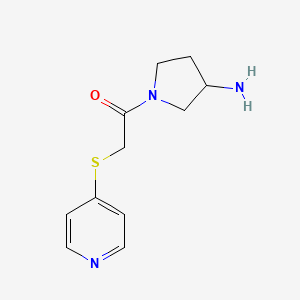

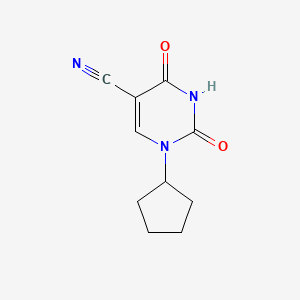
![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)